molecular formula C20H23ClO9S B11085536 4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

4-chlorophenyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

Cat. No.: B11085536
M. Wt: 474.9 g/mol
InChI Key: FDRTYADXAMZRMR-UHFFFAOYSA-N
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Description

3,5-BIS(ACETYLOXY)-2-[(ACETYLOXY)METHYL]-6-[(4-CHLOROPHENYL)SULFANYL]TETRAHYDRO-2H-PYRAN-4-YL ACETATE is a complex organic compound characterized by multiple acetoxy groups and a chlorophenylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(ACETYLOXY)-2-[(ACETYLOXY)METHYL]-6-[(4-CHLOROPHENYL)SULFANYL]TETRAHYDRO-2H-PYRAN-4-YL ACETATE typically involves multi-step organic reactions. The starting materials often include tetrahydropyran derivatives, which undergo a series of acetylation and chlorination reactions. The reaction conditions usually require the presence of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(ACETYLOXY)-2-[(ACETYLOXY)METHYL]-6-[(4-CHLOROPHENYL)SULFANYL]TETRAHYDRO-2H-PYRAN-4-YL ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorophenylsulfanyl group to a thiol or other reduced forms.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace acetoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3,5-BIS(ACETYLOXY)-2-[(ACETYLOXY)METHYL]-6-[(4-CHLOROPHENYL)SULFANYL]TETRAHYDRO-2H-PYRAN-4-YL ACETATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-BIS(ACETYLOXY)-2-[(ACETYLOXY)METHYL]-6-[(4-CHLOROPHENYL)SULFANYL]TETRAHYDRO-2H-PYRAN-4-YL ACETATE involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may contribute to the compound’s biological activity. The chlorophenylsulfanyl group can interact with cellular proteins, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-BIS(ACETYLOXY)-2-[(ACETYLOXY)METHYL]-6-[(4-METHYLPHENYL)SULFANYL]TETRAHYDRO-2H-PYRAN-4-YL ACETATE
  • 3,5-BIS(ACETYLOXY)-2-[(ACETYLOXY)METHYL]-6-[(4-BROMOPHENYL)SULFANYL]TETRAHYDRO-2H-PYRAN-4-YL ACETATE

Uniqueness

The presence of the chlorophenylsulfanyl group in 3,5-BIS(ACETYLOXY)-2-[(ACETYLOXY)METHYL]-6-[(4-CHLOROPHENYL)SULFANYL]TETRAHYDRO-2H-PYRAN-4-YL ACETATE distinguishes it from similar compounds. This substituent can significantly influence the compound’s reactivity and biological activity, making it unique in its class.

Properties

Molecular Formula

C20H23ClO9S

Molecular Weight

474.9 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-(4-chlorophenyl)sulfanyloxan-2-yl]methyl acetate

InChI

InChI=1S/C20H23ClO9S/c1-10(22)26-9-16-17(27-11(2)23)18(28-12(3)24)19(29-13(4)25)20(30-16)31-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3

InChI Key

FDRTYADXAMZRMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=C(C=C2)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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